REACTION_CXSMILES
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[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1N2CN3CN(C2)CN1C3.O.FC(F)(F)[C:24](O)=[O:25]>>[OH:10][C:9]1[CH:8]=[C:7]([CH:6]=[C:3]([C:4]#[N:5])[C:2]=1[OH:1])[CH:24]=[O:25]
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Name
|
|
Quantity
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1.35 g
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Type
|
reactant
|
Smiles
|
OC1=C(C#N)C=CC=C1O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 1.5 h
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Duration
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1.5 h
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Type
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FILTRATION
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Details
|
the product was filtered
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Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=O)C=C(C1O)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |